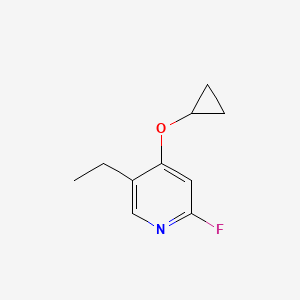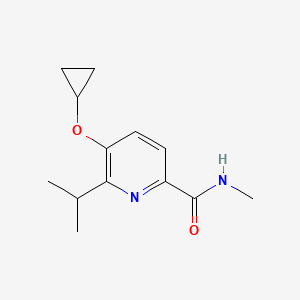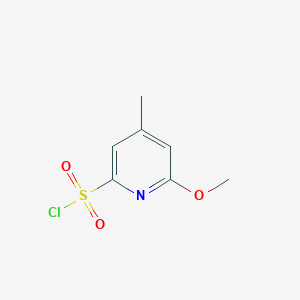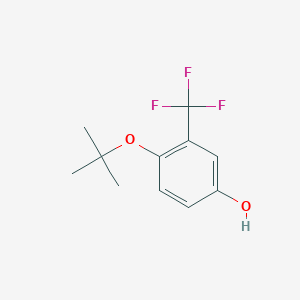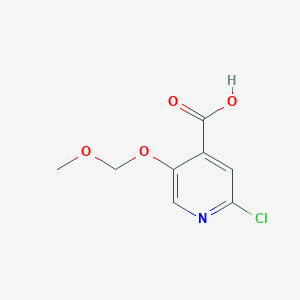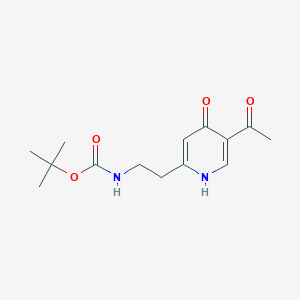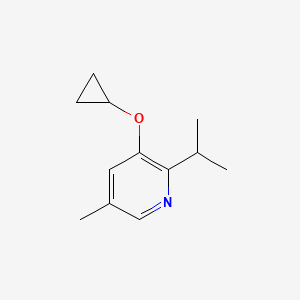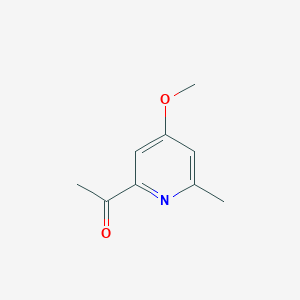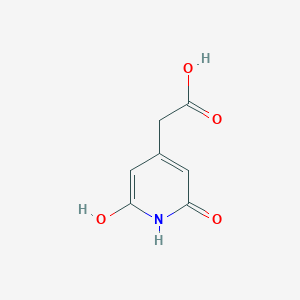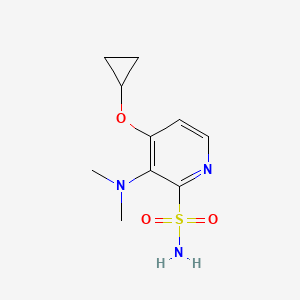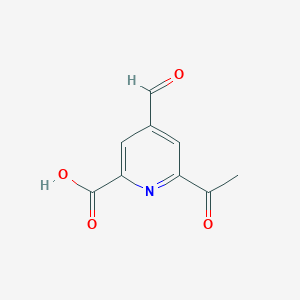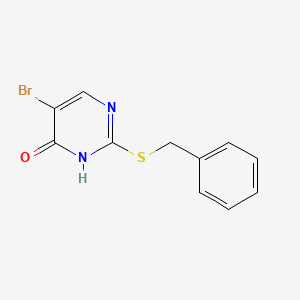
2-(Benzylthio)-5-bromopyrimidin-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylthio)-5-bromopyrimidin-4-OL is a heterocyclic compound that features a pyrimidine ring substituted with a benzylthio group at the 2-position, a bromine atom at the 5-position, and a hydroxyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylthio)-5-bromopyrimidin-4-OL typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Benzylthio Group: The benzylthio group can be introduced via a nucleophilic substitution reaction using benzylthiol and a suitable leaving group on the pyrimidine ring.
Bromination: The bromine atom can be introduced at the 5-position through a bromination reaction using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Hydroxylation: The hydroxyl group at the 4-position can be introduced through a hydroxylation reaction using appropriate oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom or the benzylthio group, potentially leading to debromination or reduction to a thiol group.
Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) under appropriate conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives or debrominated compounds.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-(Benzylthio)-5-bromopyrimidin-4-OL has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound for drug discovery.
Industry: The compound can be used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Benzylthio)-5-bromopyrimidin-4-OL involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The benzylthio group and the bromine atom play crucial roles in its binding affinity and specificity towards these targets. The hydroxyl group at the 4-position may also contribute to hydrogen bonding interactions with the target molecules.
Comparison with Similar Compounds
2-(Benzylthio)-4-chloropyrimidine: Similar structure but with a chlorine atom instead of a bromine atom.
2-(Benzylthio)-5-methylpyrimidine: Similar structure but with a methyl group instead of a bromine atom.
2-(Benzylthio)-4,6-dimethylpyrimidine: Similar structure but with additional methyl groups at the 4 and 6 positions.
Uniqueness: 2-(Benzylthio)-5-bromopyrimidin-4-OL is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogens or substituents. This uniqueness can be exploited in designing compounds with tailored properties for specific applications.
Properties
Molecular Formula |
C11H9BrN2OS |
|---|---|
Molecular Weight |
297.17 g/mol |
IUPAC Name |
2-benzylsulfanyl-5-bromo-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H9BrN2OS/c12-9-6-13-11(14-10(9)15)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,13,14,15) |
InChI Key |
BAGZSXWOVSMEEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=C(C(=O)N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



